![molecular formula C7H8LiNO4 B2752459 Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate CAS No. 2361635-45-0](/img/structure/B2752459.png)
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
“Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate” is a chemical compound with the CAS Number: 2361635-45-0. It has a molecular weight of 177.09 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
Reduction and Hydrolysis of Substituted Compounds : Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, related to the queried compound, have been synthesized through reactions involving nitrones and dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. These compounds were reduced using lithium tetrahydridoaluminate, leading to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis yielded substituted cyclopropane-1,2-dicarboxylic acids, with the spiro fragment remaining intact (Molchanov & Tran, 2012).
Lithium Battery Applications
Sacrificial Salts for Lithium Batteries : Lithium salts, including those with complex structures similar to the queried compound, serve as sacrificial salts to compensate for the initial charge irreversibility in lithium batteries. These salts undergo electron loss and convert to gaseous products, enhancing the battery's performance (Shanmukaraj et al., 2010).
Lithium Difluoro(oxalato)borate in Batteries : Lithium difluoro(oxalato)borate has been investigated as an additive in lithium-ion batteries, showing improved electrochemical performance at elevated temperatures. This research underscores the potential of lithium compounds in enhancing battery technologies (Lee et al., 2014).
Fundamental Lithium Studies
Lithium Insertion into Manganese Spinels : Studies on lithium insertion into manganese spinels have provided insights into the electrochemical behavior and structural changes associated with lithium compounds. Such research is crucial for understanding the mechanisms underlying lithium-based battery materials (Thackeray et al., 1983).
Lithium Zirconate as a Solid-State Ionic Conductor : Lithium zirconate has been studied for its potential as a solid-state ionic conductor, with research focusing on its structure and ionic mobility. This kind of fundamental research is vital for the development of advanced lithium-based materials (Zocchi et al., 1993).
Safety and Hazards
properties
IUPAC Name |
lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSMIGJCPAUEST-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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